molecular formula C21H20N2OS2 B3309244 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone CAS No. 941923-11-1

1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

Cat. No.: B3309244
CAS No.: 941923-11-1
M. Wt: 380.5 g/mol
InChI Key: YCNUHJCAYGNWRS-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure, featuring an indoline moiety linked to a thiazole core via an ethanone bridge, is characteristic of scaffolds designed to modulate protein kinase activity. Research indicates this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase that regulates signaling pathways critical for cancer cell survival, proliferation, migration, and invasion. By targeting the ATP-binding site of FAK, it effectively suppresses autophosphorylation at Y397 and downstream signaling, making it a valuable pharmacological tool for investigating the role of FAK in tumor progression and metastasis . Its application extends to in vitro and in vivo studies aimed at understanding the tumor microenvironment and evaluating the therapeutic potential of FAK inhibition, particularly in resistant or aggressive cancer models. The incorporation of the (4-methylbenzyl)thio group is a strategic modification to enhance cellular permeability and optimize drug-like properties, thereby increasing its utility in preclinical research. This compound is intended for the use of qualified researchers to explore FAK-dependent biological processes and to develop novel targeted cancer therapies.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-15-6-8-16(9-7-15)13-25-21-22-18(14-26-21)12-20(24)23-11-10-17-4-2-3-5-19(17)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUHJCAYGNWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone typically involves multiple steps, starting with the preparation of indoline and thiazole derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistency and efficiency in the manufacturing process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another, often facilitated by the presence of a suitable reagent.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are typically employed.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analysis

  • Indoline/Indole vs.
  • Thioether Variations : The 4-methylbenzylthio group in the target compound contrasts with methoxybenzylthio (5c) and phenyltetrazolethio (7e), which may influence lipophilicity and metabolic stability .
  • Ketone vs.

Physicochemical Properties

  • Melting Points : Piperazine derivatives (e.g., 5c, 7e) exhibit higher melting points (142–167°C) compared to indole-based compounds, likely due to increased crystallinity from sulfonyl groups .
  • NMR Profiles : The target compound’s indoline and thiazole protons would resonate similarly to analogs (δ 7.0–8.5 ppm for aromatic protons), while thioether methyl groups may appear at δ 2.0–2.5 ppm .

Biological Activity

The compound 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2OSC_{21}H_{22}N_2OS, with a molecular weight of 366.48 g/mol. The compound features an indoline moiety and a thiazole ring, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as an anti-HBV (Hepatitis B Virus) agent. Research involving derivatives of 1-(indolin-1-yl)-2-(thiazol-4-yl)ethanone demonstrated significant suppression of HBV DNA replication. Notably, compound 11a was found to exhibit a strong inhibitory effect on both wild-type and resistant strains of HBV, with an IC50 value indicating effective antiviral activity .

CompoundActivityIC50 Value (µM)
11aAnti-HBV0.5

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies revealed that it induces apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For instance, derivatives were tested against various cancer cell lines such as HeLa and A549, showing promising antiproliferative effects .

Cell LineCompoundIC50 Value (µM)
HeLa110
A549215

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in viral replication and cancer cell survival. The thiazole ring is particularly significant for its role in modulating immune responses, potentially acting as a TLR7 agonist , which enhances the immune system's ability to fight viral infections .

Case Study 1: Anti-HBV Efficacy

In a controlled study involving HBV-infected cell lines, treatment with compound 11a resulted in a marked reduction in viral load after 72 hours. The mechanism was linked to the inhibition of viral polymerase activity, providing insights into its potential as a therapeutic agent for chronic HBV infection.

Case Study 2: Anticancer Evaluation

In another investigation, various derivatives were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer efficacy, suggesting that structural optimization could yield even more potent compounds.

Q & A

Q. What are the established synthetic routes for 1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage introduction, and indoline coupling. Key steps include:

  • Thiazole formation : Using 4-methylbenzyl thiol and brominated thiazole precursors under reflux with polar aprotic solvents (e.g., DMF) .
  • Thioether coupling : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions to prevent hydrolysis .
  • Indoline attachment : Reacting with indoline derivatives via nucleophilic substitution, requiring precise temperature control (60–80°C) and inert atmospheres (N₂/Ar) to avoid oxidation .
    Critical parameters : Solvent choice (e.g., dichloromethane for thioether stability), reaction time (monitored via TLC), and purification via column chromatography (silica gel, gradient elution) .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the molecular structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Indoline protons: δ 6.8–7.2 ppm (aromatic Hs), δ 3.5–4.0 ppm (N-CH₂).
    • Thiazole protons: δ 7.3–7.5 ppm (C-H thiazole ring).
    • 4-Methylbenzyl group: δ 2.3 ppm (CH₃), δ 4.5 ppm (S-CH₂) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z ~407 (C₂₁H₂₁N₃OS₂⁺) with fragmentation peaks confirming thioether cleavage .
  • IR : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (weak S-H absence confirms thioether formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) observed in structurally similar thiazole-indoline hybrids?

Contradictions arise due to variations in:

  • Substituent effects : The 4-methylbenzyl group enhances lipophilicity, favoring membrane penetration in cancer cells, while altering this group to polar moieties may shift activity toward microbial targets .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) impact observed efficacy. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .
  • Mechanistic studies : Use knockout cell lines or enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to isolate target interactions .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound, particularly its metabolic stability?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -F) on the benzyl ring to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the ketone group as an ester or Schiff base to enhance solubility and delay hepatic metabolism .
  • In silico modeling : Use tools like SwissADME to predict metabolic hotspots (e.g., thioether oxidation) and guide synthetic modifications .

Q. How do electronic effects of the 4-methylbenzyl and indoline moieties influence reactivity in cross-coupling reactions?

  • Indoline : Electron-rich due to the lone pair on N, facilitating electrophilic aromatic substitution at the 5-position.
  • 4-Methylbenzyl : The methyl group donates electrons via hyperconjugation, stabilizing the thioether linkage but reducing electrophilicity at sulfur.
  • Impact : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) to overcome reduced reactivity .

Q. What computational methods are most effective for predicting binding modes of this compound with biological targets like kinase enzymes?

  • Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2). The indoline moiety often occupies the ATP-binding pocket, while the thiazole-thioether chain interacts with hydrophobic subpockets .
  • MD simulations : GROMACS or NAMD for assessing stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR models : Train on datasets of thiazole derivatives to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency (IC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Indolin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

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